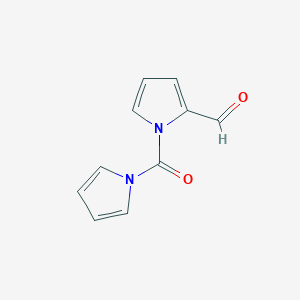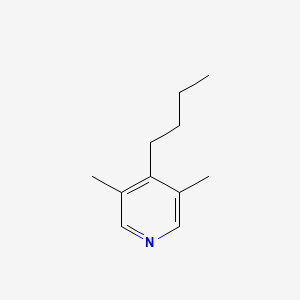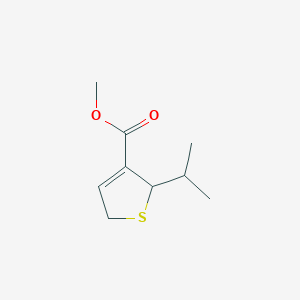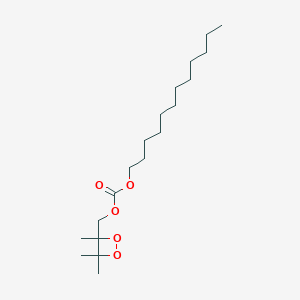
Carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester: is a complex organic compound known for its unique structure and properties This compound features a dodecyl chain attached to a carbonic acid ester, which is further linked to a 3,4,4-trimethyl-1,2-dioxetane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves multiple steps:
Formation of the Dioxetane Ring: The dioxetane ring can be synthesized through the reaction of suitable precursors under controlled conditions. For instance, the reaction of a ketone with a peroxide in the presence of a catalyst can yield the dioxetane ring.
Esterification: The dodecyl chain is introduced through an esterification reaction. This involves reacting dodecanol with carbonic acid or its derivatives in the presence of a dehydrating agent like sulfuric acid or a catalyst such as p-toluenesulfonic acid.
Coupling: The final step involves coupling the dioxetane ring with the dodecyl ester. This can be achieved through a nucleophilic substitution reaction where the dioxetane moiety is introduced to the ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The dioxetane ring can undergo oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its chemiluminescent properties, which are useful in analytical techniques and sensors.
Biology
In biological research, it can be used as a probe to study oxidative stress and other biochemical processes.
Medicine
Industry
In the industrial sector, it can be used in the development of new materials and coatings that require specific chemical properties.
Mecanismo De Acción
The mechanism by which carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester exerts its effects is primarily through its ability to undergo chemiluminescent reactions. The dioxetane ring, upon decomposition, releases energy in the form of light. This process involves the formation of an excited state intermediate, which then relaxes to the ground state, emitting photons.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonic acid, dodecyl methyl ester
- Carbonic acid, dodecyl ethyl ester
- Carbonic acid, dodecyl propyl ester
Uniqueness
What sets carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester apart is the presence of the dioxetane ring, which imparts unique chemiluminescent properties not found in the other similar compounds. This makes it particularly valuable in applications requiring light emission, such as in sensors and imaging technologies.
Propiedades
Número CAS |
109123-67-3 |
|---|---|
Fórmula molecular |
C19H36O5 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
dodecyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C19H36O5/c1-5-6-7-8-9-10-11-12-13-14-15-21-17(20)22-16-19(4)18(2,3)23-24-19/h5-16H2,1-4H3 |
Clave InChI |
DFFWXYPOSUQSMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)OCC1(C(OO1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
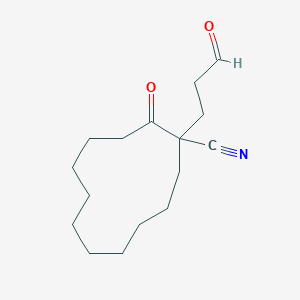

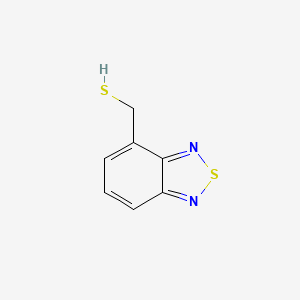
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)


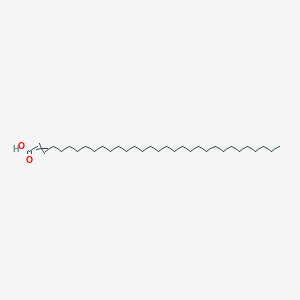
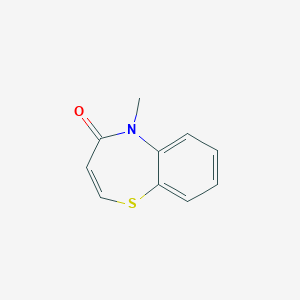
![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
